molecular formula C19H13ClN4OS B12032012 3-(2-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 160285-06-3

3-(2-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12032012
CAS No.: 160285-06-3
M. Wt: 380.9 g/mol
InChI Key: NDKTTYUWARTVMR-SRZZPIQSSA-N
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Description

The compound 3-(2-chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure comprises a 2-chlorophenyl group at position 3, a 2-hydroxynaphthylidene moiety at position 4, and a thione group at position 3. The 2-hydroxynaphthalene substituent introduces strong hydrogen-bonding capability, while the 2-chlorophenyl group provides steric bulk and electron-withdrawing effects.

Properties

CAS No.

160285-06-3

Molecular Formula

C19H13ClN4OS

Molecular Weight

380.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H13ClN4OS/c20-16-8-4-3-7-14(16)18-22-23-19(26)24(18)21-11-15-13-6-2-1-5-12(13)9-10-17(15)25/h1-11,25H,(H,23,26)/b21-11+

InChI Key

NDKTTYUWARTVMR-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=CC=CC=C4Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2-chlorobenzaldehyde with 2-hydroxynaphthalene-1-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with thiosemicarbazide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the naphthalene ring.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that 3-(2-chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione exhibits significant antimicrobial properties. In studies, it has shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. The DPPH radical scavenging assay revealed that it possesses a notable ability to neutralize free radicals, which is essential for preventing oxidative stress-related diseases . The IC50 value for this compound was found to be comparable to standard antioxidants like ascorbic acid.

Cytotoxicity and Anticancer Potential
In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism is thought to involve the induction of apoptosis in cancer cells, making it a potential lead compound for anticancer drug development .

Material Science Applications

Nonlinear Optical Properties
The unique structural features of this compound have led researchers to investigate its nonlinear optical properties. Studies suggest that derivatives of triazoles can be utilized in optical devices due to their ability to generate second harmonic generation (SHG), which is crucial for applications in telecommunications and laser technology .

Summary of Case Studies

Study FocusFindingsReference
Antimicrobial ActivityModerate activity against Staphylococcus aureus and E. coli
Antioxidant ActivityIC50 comparable to ascorbic acid; effective free radical scavenger
CytotoxicityInduces apoptosis in cancer cell lines; potential anticancer agent
Nonlinear Optical PropertiesPotential applications in optical devices due to SHG capabilities

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The biological and physicochemical properties of 1,2,4-triazole-5-thione derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:

Compound Substituents Key Features References
Target Compound : 3-(2-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione 2-Chlorophenyl (position 3); 2-hydroxynaphthylidene (position 4) Strong hydrogen bonding (hydroxyl group), electron-withdrawing Cl, planar naphthalene for π-stacking
3-(2-Fluorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione 2-Fluorophenyl (position 3); 2-methoxynaphthylidene (position 4) Reduced hydrogen bonding (methoxy vs. hydroxyl), increased lipophilicity
4-((2-Chlorobenzylidene)amino)-3-(1-(2-fluoro-biphenyl-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione Biphenyl-fluoro (position 3); 2-chlorobenzylidene (position 4) Enhanced steric bulk, halogen-halogen interactions
3-(Adamantan-1-yl)-4-((4-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione Adamantane (position 3); 4-hydroxybenzylidene (position 4) Rigid adamantane core, improved metabolic stability
5-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione 2-Chlorophenyl (position 3); diethylamino-benzylidene (position 4) Electron-donating diethylamino group, altered solubility

Key Structural Insights

  • Steric Effects : The 2-chlorophenyl group introduces steric hindrance compared to smaller substituents (e.g., fluoro in ), which may influence receptor selectivity .

Biological Activity

3-(2-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for developing new therapeutic agents.

  • Molecular Formula : C19H13ClN4OS
  • Molecular Weight : 380.9 g/mol
  • IUPAC Name : 3-(2-chlorophenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
  • CAS Number : 160285-06-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It exhibits antimicrobial properties by inhibiting key enzymes involved in bacterial cell wall synthesis, which is critical for bacterial growth and replication. Additionally, its structure allows it to bind to specific receptors and enzymes, leading to a range of biological effects.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit significant antimicrobial properties. A study reported that triazole derivatives showed activity against several strains of bacteria and fungi:

MicroorganismMIC (μg/mL)MBCK (μg/mL)
Escherichia coli31.25 - 62.562.5 - 125
Staphylococcus aureus31.25 - 62.562.5 - 125
Pseudomonas aeruginosa31.25 - 62.562.5 - 125
Candida albicans31.25 - 62.562.5 - 125

These findings suggest that the compound has a promising potential as an antimicrobial agent against both bacterial and fungal infections .

Cytotoxicity Evaluation

The cytotoxic effects of the compound were evaluated against various tumor cell lines. The IC50 values for the tested triazole derivatives were found to be above 100 μM, indicating low toxicity towards normal cells while maintaining effectiveness against cancerous cells:

Cell LineIC50 (μM)
MDA-MB-231>100
PC3>100

This low cytotoxicity profile suggests that the compound may be a viable candidate for further development in cancer therapy .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to the compound :

  • Study on Antimicrobial Activity : A study synthesized various S-substituted derivatives of triazole and evaluated their antimicrobial efficacy against common pathogens like E. coli and S. aureus, demonstrating significant activity comparable to known antibiotics .
  • Structure-Based Optimization : Research involving structure-based optimization highlighted that certain modifications in the triazole structure could enhance its inhibitory activity against resistant bacterial strains such as NDM-1 .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds revealed that while they exhibited low toxicity towards normal cells, they effectively inhibited tumor growth in vitro, supporting their potential as anticancer agents .

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